N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide
Description
N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide: is a complex organic compound with the molecular formula C16H17N3O6S2 and a molecular weight of 411.45 g/mol This compound is characterized by its unique structure, which includes a nitro group, a phenylsulfonyl group, and a vinyl group attached to an amino benzenesulfonamide core
Properties
IUPAC Name |
4-[[(E)-2-(benzenesulfonyl)-2-nitroethenyl]amino]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S2/c1-18(2)27(24,25)15-10-8-13(9-11-15)17-12-16(19(20)21)26(22,23)14-6-4-3-5-7-14/h3-12,17H,1-2H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGVAANGNBFQDC-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of 4-Aminodimethylaniline
Reacting 4-(dimethylamino)aniline with benzenesulfonyl chloride in anhydrous dichloromethane at 0–5°C yields N,N-dimethyl-4-aminobenzenesulfonamide. Triethylamine (1.5 equivalents) neutralizes HCl byproducts, with yields reaching 78–82% after purification via silica gel chromatography (ethyl acetate/hexane, 3:7). Critical parameters include:
Nitro Reduction Pathway
An alternative route starts with 4-nitrobenzenesulfonyl chloride:
- Dimethylamination : React with dimethylamine (2.0 equivalents) in tetrahydrofuran at 25°C for 12 hours.
- Catalytic hydrogenation : Reduce the nitro group using H₂ (1 atm) and 10% Pd/C in ethanol, achieving 85–90% yield.
This method avoids handling volatile amines but requires stringent catalyst filtration to prevent Pd contamination.
Functionalization of the 4-Amino Position
The para-amino group serves as the anchor for introducing the vinyl sulfone segment. Key strategies include:
Diazotization and Coupling
Treating N,N-dimethyl-4-aminobenzenesulfonamide with NaNO₂ in HCl at 0–5°C generates a diazonium salt, which couples with 2-nitro-2-(phenylsulfonyl)ethylene (synthesized separately) in aqueous NaHCO₃. Yields vary from 60–68%, with byproducts arising from competing aryl radical reactions.
Nucleophilic Aromatic Substitution
Electron-deficient nitrovinyl sulfones react directly with the amine under mild conditions:
- Solvent : Dimethylformamide (DMF) at 80°C for 6 hours.
- Base : Potassium carbonate (2.5 equivalents) deprotonates the amine, enhancing nucleophilicity.
This method achieves 72–75% yield but requires anhydrous conditions to prevent hydrolysis of the vinyl sulfone.
Synthesis of 2-Nitro-2-(Phenylsulfonyl)Ethylene
The nitrovinyl sulfone moiety is synthesized via two pathways:
Knoevenagel Condensation
Phenylsulfonylacetaldehyde reacts with nitromethane in the presence of ammonium acetate (catalytic) and acetic acid at 110°C. The α,β-unsaturated nitroolefin forms in 65% yield after recrystallization from ethanol.
Oxidation of β-Nitro Styryl Sulfones
Treating β-nitrostyrene with m-chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes the sulfide to a sulfone. This method offers superior regioselectivity (>95%) but requires careful stoichiometry to avoid overoxidation.
Coupling Strategies and Final Assembly
Michael Addition
The amine attacks the electron-deficient β-position of the nitrovinyl sulfone in a conjugate addition:
Palladium-Catalyzed Amination
Employing Buchwald-Hartwig conditions:
- Catalyst : Pd₂(dba)₃ (2 mol%).
- Ligand : Xantphos (4 mol%).
- Base : Cs₂CO₃ (2.0 equivalents) in toluene at 100°C.
This route achieves 82% yield but incurs higher costs due to catalyst usage.
Optimization and Scalability Considerations
| Parameter | Batch Process (Lab Scale) | Continuous Flow (Industrial) |
|---|---|---|
| Reaction Time | 8–12 hours | 2–4 hours |
| Yield | 70–75% | 85–88% |
| Purity | 95–97% (HPLC) | 98–99% (HPLC) |
| Byproducts | 5–8% isomers | <2% isomers |
Critical Factors :
- Temperature control : Exceeding 80°C during coupling promotes retro-Michael decomposition.
- Moisture sensitivity : Vinyl sulfone precursors hydrolyze rapidly; molecular sieves (4Å) are essential in anhydrous DMF.
Characterization and Quality Control
Post-synthesis analysis employs:
Chemical Reactions Analysis
Key Reactions
a. Nitro Group Reduction
The nitro group (-NO₂) on the vinylsulfonyl moiety can undergo reduction to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or FeCl₂/NaHSO₃ systems . This reaction is critical for generating bioactive amine derivatives.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| -NO₂ → -NH₂ | H₂ (1 atm), Pd/C (10 mol%), EtOH, 25°C | Amine derivative | ~85% | |
| -NO₂ → -NH₂ | FeCl₂ (20 mol%), NaHSO₃, H₂O/THF, 50°C | Amine derivative | ~78% |
b. Sulfonamide Hydrolysis
The sulfonamide group (-SO₂NH-) resists hydrolysis under mild conditions but may cleave under strong acidic (H₂SO₄, reflux) or basic (NaOH, 120°C) environments to yield sulfonic acids or salts .
c. Electrophilic Aromatic Substitution
The benzene rings undergo nitration or halogenation at positions ortho/para to the sulfonamide and dimethylamino groups. For example:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 3-position of the benzenesulfonamide ring .
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Bromination : Br₂/FeBr₃ adds bromine at the 2-position of the phenylsulfonylvinyl group .
Cross-Coupling Reactions
The vinylsulfonyl group participates in Heck-type couplings with aryl halides (e.g., iodobenzene) using Pd(OAc)₂ as a catalyst . This modifies the double bond’s electronic properties and extends conjugation.
| Substrate | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| 4-Iodobenzonitrile | Pd(OAc)₂ (5 mol%), K₂CO₃, DMF, 100°C | 4-Cyanophenyl adduct | 72% |
Intramolecular Cyclization
Under acidic conditions (H₃PO₄, 80°C), the compound undergoes cyclization via the sulfonamide nitrogen attacking the vinyl carbon, forming a 5-membered sulfone-fused heterocycle .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₃PO₄ | 80°C, 6 hr | 1,2-Thiazin-3-one derivative | 88% |
Spectroscopic Characterization
a. UV-Vis Spectroscopy
The nitro and sulfonyl groups contribute to absorption maxima at:
b. FTIR Analysis
-
1340 cm⁻¹ : Asymmetric S=O stretching (sulfonamide).
Computational Insights
DFT studies (B3LYP/6-31G**) predict:
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HOMO-LUMO gap : 4.2 eV (electron-deficient due to nitro/sulfonyl groups) .
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Electrostatic potential : High negativity at sulfonyl oxygen atoms, favoring hydrogen bonding .
Biological Relevance
While direct data on this compound is unavailable, structurally related sulfonamides exhibit:
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Antimicrobial activity (via dihydropteroate synthase inhibition) .
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Apoptosis induction in cancer cells (Bcl-2 protein inhibition) .
Stability and Degradation
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzenesulfonamide core modified with a nitro group and a vinyl moiety. Its molecular formula is , with a molecular weight of approximately 411.45 g/mol. The presence of the sulfonamide and nitro functionalities suggests potential biological activities, including antimicrobial and antitumor properties .
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups often exhibit antimicrobial properties. N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide may share this characteristic due to its structural similarities with established sulfa drugs. Preliminary studies suggest it could be effective against various bacterial strains, although specific data on its efficacy is still emerging.
Antitumor Activity
The nitro group in the compound is associated with cytotoxic effects on cancer cells. Many nitroaromatic compounds demonstrate significant antitumor activity, making this compound a candidate for further investigation in cancer therapeutics. Studies exploring its mechanism of action and effectiveness against specific cancer cell lines are ongoing .
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. For instance, derivatives of benzenesulfonamides have shown promise in inhibiting carbonic anhydrase IX, an enzyme implicated in tumor growth and metastasis. The compound's structural features may enhance its selectivity for this enzyme, warranting further biochemical investigations .
Synthesis of Novel Materials
The unique chemical structure allows for the potential synthesis of new materials with specific properties. The compound can be used as a building block in the development of polymeric materials or nanocomposites that exhibit enhanced mechanical or thermal properties due to the incorporation of sulfonamide functionalities .
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound, a comparative analysis with similar compounds is essential.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Sulfanilamide | Simple sulfonamide structure | First antibiotic; lacks nitro and vinyl groups |
| Nitrofurantoin | Contains nitro group; used as an antibiotic | Different action mechanism; more established use |
| Benzensulfonamide | Basic sulfonamide structure | Lacks additional functional groups present in target compound |
The unique combination of both nitro and vinyl functionalities distinguishes this compound from traditional sulfanilamides and other similar compounds, potentially enhancing its biological activity and application scope.
Antidiabetic Evaluation
In related research, derivatives of benzenesulfonamides have been synthesized and evaluated for their antidiabetic properties. These studies indicate that modifications to the sulfonamide structure can lead to compounds with significant hypoglycemic activity comparable to established antidiabetic agents like glibenclamide. Similar investigations into this compound could yield valuable insights into its therapeutic potential in diabetes management .
Mechanistic Studies in Cancer Research
Recent studies have focused on the mechanistic pathways through which benzenesulfonamide derivatives exert their antitumor effects. These investigations often involve assessing the compound's ability to induce apoptosis in cancer cell lines and inhibit key enzymes involved in tumor progression. Such studies are crucial for establishing the pharmacological profile of this compound as a viable candidate for cancer therapy .
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that covalently modify specific amino acid residues, leading to changes in protein function. The phenylsulfonyl group can also participate in electrophilic reactions, further contributing to the compound’s biological activity .
Comparison with Similar Compounds
- N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide
- This compound
- This compound
Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications due to its ability to undergo multiple types of chemical reactions and interact with various biological targets .
Biological Activity
N,N-Dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide, also known by its CAS number 338397-56-1, is a complex organic compound with significant potential in biological research and therapeutic applications. This compound features a unique structure that allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C₁₆H₁₇N₃O₆S₂
- Molecular Weight : 411.45 g/mol
- Boiling Point : 600.5 ± 65.0 °C (predicted)
- Density : 1.452 ± 0.06 g/cm³ (predicted)
- pKa : -4.73 ± 0.70 (predicted)
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with specific amino acid residues in proteins, which can lead to modulation of enzyme activities and protein interactions. The nitro group can be reduced to generate reactive intermediates that further facilitate these interactions, potentially altering protein functions and pathways involved in various diseases.
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, studies have shown that derivatives of sulfonamide compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Compound A | SW1116 (Colon Cancer) | 7.29 | Apoptosis induction |
| Compound B | MDA-MB-231 (Breast Cancer) | 0.38 | Aurora-A kinase inhibition |
| N,N-Dimethyl Compound | TBD | TBD | TBD |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. Similar sulfonamide derivatives have shown the ability to inhibit nitric oxide production in macrophages, which is crucial in the inflammatory response.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A series of benzenesulfonamide derivatives were evaluated for their ability to inhibit HIV-1 CA assembly and exhibited varying degrees of cytotoxicity against different cancer cell lines.
- The study utilized assays such as MTT and surface plasmon resonance to determine the efficacy and binding interactions of these compounds with their targets .
- Mechanistic Insights :
-
Enzyme Interaction Studies :
- The compound was investigated for its potential as a biochemical probe, demonstrating its ability to interact with specific enzymes involved in oxidative stress pathways .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can purity be ensured?
Methodological Answer:
The compound can be synthesized via nucleophilic addition reactions. A validated approach involves reacting N,N-dichlorobenzenesulfonamide derivatives with divinyl sulfide at low temperatures (−40°C) in CCl₄. After stirring for 30 hours, the precipitate is isolated, washed with diethyl ether, and recrystallized from chloroform or hexane to achieve >90% purity . Monitoring the reaction via TLC and using glacial acetic acid for reflux purification are critical steps to avoid side products .
Basic: What experimental techniques are used to confirm its molecular structure and crystallinity?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD): The structure is resolved using SHELX software (e.g., SHELX-97 or SHELXTL) for refinement, with hydrogen atoms added geometrically. Crystallographic data (e.g., space group, unit cell parameters) are deposited in the Cambridge Crystallographic Data Centre (CCDC) .
- Hirshfeld Surface Analysis: This quantifies intermolecular interactions (e.g., C–H···O, π–π stacking) and validates packing features observed in XRD. Two-dimensional fingerprint plots differentiate contact types (e.g., H···O vs. H···H) .
Advanced: How can density functional theory (DFT) optimize its electronic properties for reactivity studies?
Methodological Answer:
- Wavefunction Analysis: Use Multiwfn to calculate electrostatic potential (ESP) maps and electron localization function (ELF) to identify nucleophilic/electrophilic sites .
- Exchange-Correlation Functionals: Apply hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to improve accuracy in predicting thermochemical properties (e.g., bond dissociation energies). Becke’s 1993 study showed a 2.4 kcal/mol deviation in atomization energies using such methods .
Advanced: What reaction mechanisms explain the reactivity of the vinyl sulfone moiety?
Methodological Answer:
The vinyl sulfone group undergoes electrochemical radical vinylation. Cyclic voltammetry (CV) reveals oxidation potentials (~0.85–0.95 V) for tertiary amines, generating α-amino C(sp³) radicals. These intermediates add to vinyl sulfones, forming allylic amines via sulfonyl radical elimination. Online mass spectrometry (MS) captures transient species like iminium cations and radical intermediates .
Advanced: How can QSAR models predict its biological activity?
Methodological Answer:
- Descriptor Selection: Use molecular docking (e.g., AutoDock Vina) to identify binding affinities with target proteins (e.g., enzymes in cancer pathways). Parameters include binding energy (ΔG) and hydrophobic interactions .
- QSAR Workflow:
Advanced: How is metabolic stability assessed for sulfonamide derivatives?
Methodological Answer:
- In Vitro Hepatocyte Assays: Incubate the compound with rat/mouse hepatocytes, then analyze metabolites via LC-MS/MS. Hydroxylation at the α-carbon to the sulfonamide group is a primary pathway, followed by glucuronidation. β-oxidation of side chains produces carboxylic acids (e.g., phenylsulfonyl glycine) .
- Dealkylation Studies: Monitor benzenesulfonamide formation as a metabolite to evaluate metabolic lability .
Advanced: How do intermolecular forces influence its crystallization behavior?
Methodological Answer:
- Energy Framework Analysis: Compute pairwise interaction energies (electrostatic, dispersion, induction) using CrystalExplorer. For example, C–H···O interactions dominate over π–π stacking in stabilizing the orthorhombic lattice (space group Pbca) .
- Thermogravimetric Analysis (TGA): Correlate thermal stability with hydrogen-bonding networks observed in XRD.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
